
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one
カタログ番号 B1344586
CAS番号:
899588-25-1
分子量: 299.4 g/mol
InChIキー: XYOWXAVBJRMQHW-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a complex structure. It contains an aminophenyl group, a biphenyl group, and a prop-2-en-1-one group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its constituent atoms. The presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminophenyl, biphenyl, and prop-2-en-1-one groups. These groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the arrangement and types of atoms in the molecule .科学的研究の応用
Electrochemical Studies and Corrosion Inhibition
- Biphenyl-based compounds, including variants of (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one, have been studied for their electrochemical properties and potential as corrosion inhibitors. One study investigated these compounds for inhibiting corrosion of mild steel in hydrochloric acid, finding some derivatives to be effective due to their adsorption on the steel surface (Baskar et al., 2012).
Synthesis and Characterization
- Several studies focus on the synthesis and characterization of various derivatives of this compound, highlighting their structural and spectral properties. These investigations provide foundational knowledge for further applications in different fields (Tayade & Waghmare, 2016).
Antioxidant Activity
- Some derivatives of this compound have been synthesized and tested for their antioxidant activity. The studies involve in vitro assessments to determine their efficacy in scavenging free radicals, suggesting potential therapeutic applications (Sulpizio et al., 2016).
Crystal Structure Analysis
- The crystal structures of various derivatives have been determined to understand their molecular geometry and interactions. This information is crucial for applications in material science and pharmaceuticals (Salian et al., 2018).
Photophysical Properties
- Research has also been conducted on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one. These studies are significant for applications in photonics and photochemistry (Kumari et al., 2017).
Molecular Docking Studies
- There are in silico studies exploring the potential interactions of chalcone derivatives with protein targets in SARS-CoV-2, suggesting their possible use in developing treatments for COVID-19 (Almeida-Neto et al., 2020).
Nonlinear Optical Studies
- Novel chalcone derivatives have been studied for their third-order nonlinear optical properties using Z-scan techniques, indicating potential applications in the field of nonlinear optics and photonics (Mathew et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c22-20-13-11-19(12-14-20)21(23)15-8-16-6-9-18(10-7-16)17-4-2-1-3-5-17/h1-15H,22H2/b15-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOWXAVBJRMQHW-OVCLIPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-biphenyl-4-YL-prop-2-EN-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-bromo-1-isobutyl-3,5-dimethyl-1H-pyrazole
1171526-62-7
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
1119450-02-0
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
1186644-90-5

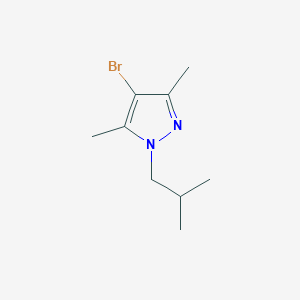
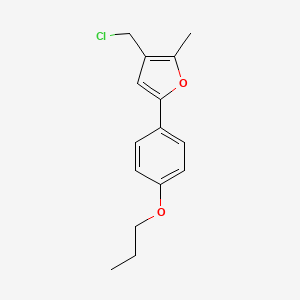
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
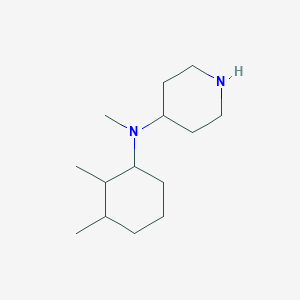
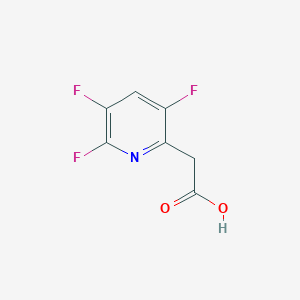
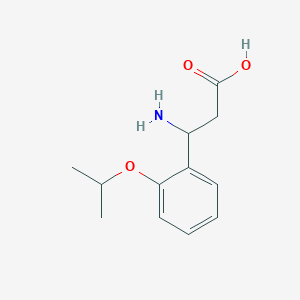
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

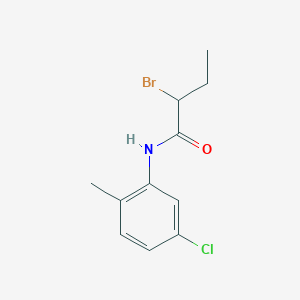
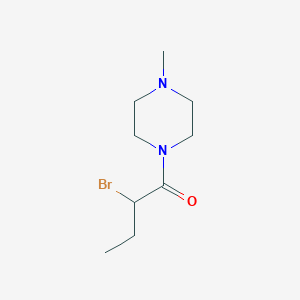
![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)